molecular formula C18H29N4NaO11 B605327 Almurtide sodium CAS No. 103882-13-9

Almurtide sodium

Cat. No. B605327
M. Wt: 500.44
InChI Key: LWDLWMRHPMEHTA-FRSJEOSWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Almurtide sodium is a synthetic muramyl dipeptide analogue with potential immunostimulating and antineoplastic activity.

Scientific Research Applications

  • Sodium and Sodium‐Ion Batteries : This paper provides an overview of research on sodium batteries over the last 50 years, highlighting their potential for various applications including load leveling and electric vehicles (Delmas, 2018).

  • Bone Mineral Density and Biochemical Markers : A study on the effects of alendronate sodium on bone mineral density in type 2 diabetic women, part of the Fracture Intervention Trial, providing insights into its efficacy in increasing bone mineral density (Keegan et al., 2004).

  • Sodium Alginate in Bone Marrow Cell Tissue Engineering : This research evaluates sodium alginate as a material for encapsulation and immobilisation of cell types, particularly in cartilage tissue engineering (Wang et al., 2003).

  • Alginate Drug Delivery Systems : Discusses the use of alginates, including sodium alginate, in pharmaceutical applications due to their bioadhesive character, highlighting their potential in controlled-release drug delivery systems (Jain & Bar-Shalom, 2014).

  • Sodium Alginate Based Edible Films : This study focuses on the development of sodium alginate based active films for food packaging, demonstrating their antibacterial and antioxidant capacities (Mahcene et al., 2019).

  • Sodium Alginate for Endoscopic Resection : An exploration of sodium alginate's potential as a new submucosal injection material in endoscopic resection, demonstrating its feasibility in clinical settings (Akagi et al., 2011).

properties

CAS RN

103882-13-9

Product Name

Almurtide sodium

Molecular Formula

C18H29N4NaO11

Molecular Weight

500.44

IUPAC Name

sodium (4R,5R,10S,13R)-13-carbamoyl-4-formyl-10-methyl-2,8,11-trioxo-5-((1R,2R)-1,2,3-trihydroxypropyl)-6-oxa-3,9,12-triazahexadecan-16-oate

InChI

1S/C18H30N4O11.Na/c1-8(18(32)22-10(17(19)31)3-4-14(28)29)20-13(27)7-33-16(15(30)12(26)6-24)11(5-23)21-9(2)25;/h5,8,10-12,15-16,24,26,30H,3-4,6-7H2,1-2H3,(H2,19,31)(H,20,27)(H,21,25)(H,22,32)(H,28,29);/q;+1/p-1/t8-,10+,11-,12+,15+,16+;/m0./s1

InChI Key

LWDLWMRHPMEHTA-FRSJEOSWSA-M

SMILES

[Na+].C[C@H](NC(=O)CO[C@@H]([C@H](O)[C@H](O)CO)[C@@H](NC(=O)C)C=O)C(=O)N[C@H](CCC(=O)[O-])C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Almurtide sodium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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